4,4-Dimethylpentanoic acid
Overview
Description
4,4-Dimethylpentanoic acid, also known as 4,4-dimethyl valeric acid, is a methyl-branched fatty acid . It has the molecular formula C7H14O2 and an average mass of 130.185 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-carbon chain with two methyl groups attached to the fourth carbon and a carboxylic acid group at the end . The SMILES string representation is CC©©CCC(O)=O .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 130.18 . The InChI key, which is a unique identifier for the compound, is HMMSZUQCCUWXRA-UHFFFAOYSA-N .Scientific Research Applications
Meteoritic Amino Acids Analysis
4,4-Dimethylpentanoic acid has been implicated in the study of amino acids in meteorites, providing insights into prebiotic chemical evolution. Analyses of meteorites like the Murchison meteorite revealed amino acids such as 2-amino-2,3-dimethylpentanoic acid, indicating asymmetric influences on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1997).
Synthesis of Radioactive Compounds
This compound derivatives have been used in the synthesis of radioactive compounds, such as methyl 3-oxo-4,4-dimethylpentanoate-1,3-14C, a process involving the carbonation of the Grignard reagent and other chemical transformations (Sieving, 1987).
Clinical Assays of Synthetic Estrogens
In the pharmaceutical domain, derivatives of this compound have been used in the clinical assay of synthetic estrogens. One such derivative, vallestril, has shown strong estrogenic activity (Sturnick & Gargill, 1952).
Chemical Reactions Studies
This compound has also been part of studies in chemical reactions, like the stepwise aldol addition and cyanhydrin formation with acetone and thallous cyanide. The research provides insight into the reaction mechanisms and structural aspects of related compounds (Abu-Salem et al., 2008).
Environmental Impact of Pharmaceuticals
Investigations into the environmental impact of pharmaceuticals have also utilized this compound derivatives. Studies on the antihyperlipidemic agent gemfibrozil, which is structurally related to this compound, assessed the formation of chlorinated by-products during wastewater treatment (Krkošek et al., 2011).
Synthesis and Characterization of Polyamides
The compound has found applications in the synthesis and characterization of polyamides with specific properties. Research has been conducted on the synthesis of aromatic polyamides containing ether linkages and pendant pentadecyl chains starting from derivatives of this compound (More et al., 2010).
Safety and Hazards
4,4-Dimethylpentanoic acid is classified as an eye irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .
Mechanism of Action
Target of Action
4,4-Dimethylpentanoic acid, also known as 4,4-dimethyl valeric acid, is a methyl-branched fatty acid
Biochemical Pathways
They undergo beta-oxidation, a metabolic process that produces acetyl-CoA, which can then enter the citric acid cycle for further energy production .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the pH of the environment could affect its ionization state and, consequently, its absorption and distribution. Moreover, the presence of other compounds could impact its metabolism and excretion .
Properties
IUPAC Name |
4,4-dimethylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMSZUQCCUWXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880579 | |
Record name | 4,4-Dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-47-4, 33113-10-9, 95823-36-2 | |
Record name | 4,4-Dimethylpentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1118-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoic acid, 4,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neoheptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033113109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboxylic acids, C6-8-neo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095823362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 4,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4-Dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carboxylic acids, C6-8-neo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4-Dimethylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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